molecular formula C18H22ClN3O3S B4225979 ETHYL 4-(4-CHLOROPHENYL)-2-OXO-6-[(THIOMORPHOLIN-4-YL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE

ETHYL 4-(4-CHLOROPHENYL)-2-OXO-6-[(THIOMORPHOLIN-4-YL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE

Cat. No.: B4225979
M. Wt: 395.9 g/mol
InChI Key: LLBMGSFAONGESO-UHFFFAOYSA-N
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Description

Ethyl 4-(4-chlorophenyl)-2-oxo-6-(4-thiomorpholinylmethyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chlorophenyl group, a thiomorpholine ring, and a pyrimidine carboxylate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(4-CHLOROPHENYL)-2-OXO-6-[(THIOMORPHOLIN-4-YL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the chlorophenyl derivative, followed by the introduction of the thiomorpholine ring and the pyrimidine carboxylate group. Common reagents used in these reactions include chlorinating agents, thiomorpholine, and pyrimidine derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production typically emphasizes the optimization of reaction conditions to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-chlorophenyl)-2-oxo-6-(4-thiomorpholinylmethyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, often involving the use of reducing agents such as hydrogen or metal hydrides.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Ethyl 4-(4-chlorophenyl)-2-oxo-6-(4-thiomorpholinylmethyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, and in the formulation of specialty chemicals.

Mechanism of Action

The mechanism of action of ETHYL 4-(4-CHLOROPHENYL)-2-OXO-6-[(THIOMORPHOLIN-4-YL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 4-(4-chlorophenyl)-2-oxo-6-(4-thiomorpholinylmethyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate can be compared with other similar compounds, such as:

    Ethyl 4-(4-chlorophenyl)-2-oxo-6-methyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate: This compound lacks the thiomorpholine ring, which may result in different chemical and biological properties.

    Ethyl 4-(4-bromophenyl)-2-oxo-6-(4-thiomorpholinylmethyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate: The substitution of chlorine with bromine can affect the compound’s reactivity and interactions with biological targets.

    Ethyl 4-(4-chlorophenyl)-2-oxo-6-(4-piperidinylmethyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate: The replacement of the thiomorpholine ring with a piperidine ring may lead to different pharmacological activities.

The uniqueness of ETHYL 4-(4-CHLOROPHENYL)-2-OXO-6-[(THIOMORPHOLIN-4-YL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 4-(4-chlorophenyl)-2-oxo-6-(thiomorpholin-4-ylmethyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN3O3S/c1-2-25-17(23)15-14(11-22-7-9-26-10-8-22)20-18(24)21-16(15)12-3-5-13(19)6-4-12/h3-6,16H,2,7-11H2,1H3,(H2,20,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLBMGSFAONGESO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)Cl)CN3CCSCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 4-(4-CHLOROPHENYL)-2-OXO-6-[(THIOMORPHOLIN-4-YL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 4-(4-CHLOROPHENYL)-2-OXO-6-[(THIOMORPHOLIN-4-YL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
ETHYL 4-(4-CHLOROPHENYL)-2-OXO-6-[(THIOMORPHOLIN-4-YL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE
Reactant of Route 4
ETHYL 4-(4-CHLOROPHENYL)-2-OXO-6-[(THIOMORPHOLIN-4-YL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
ETHYL 4-(4-CHLOROPHENYL)-2-OXO-6-[(THIOMORPHOLIN-4-YL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE
Reactant of Route 6
ETHYL 4-(4-CHLOROPHENYL)-2-OXO-6-[(THIOMORPHOLIN-4-YL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE

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